6-Bromo-4-fluoroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

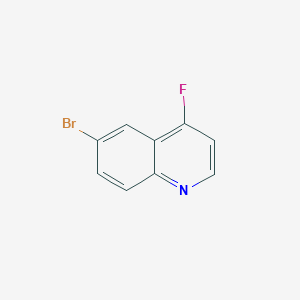

6-Bromo-4-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions of the quinoline ring, respectively

作用机制

Target of Action

6-Bromo-4-fluoroquinoline is a derivative of quinolone, a class of compounds that are widely used as active pharmaceutical ingredients . The primary targets of quinolones are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the activity of DNA gyrase and DNA topoisomerase IV, preventing the bacteria from replicating its DNA and leading to cell death .

Biochemical Pathways

The action of quinolones affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and DNA topoisomerase IV, quinolones disrupt the process of DNA supercoiling, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Quinolones, in general, are known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents.

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections. Quinolones have been used to treat a variety of infections, including urinary tract infections, respiratory infections, and certain types of gastrointestinal infections .

Action Environment

The action of this compound, like other quinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as magnesium and calcium can interfere with the activity of quinolones . Additionally, the pH of the environment can affect the absorption and distribution of quinolones in the body . Understanding these factors is crucial for optimizing the use of this compound and other quinolones in clinical settings.

生化分析

Biochemical Properties

It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . This suggests that 6-Bromo-4-fluoroquinoline could potentially interact with various enzymes and proteins in a biochemical context, although specific interactions have not been reported.

Cellular Effects

Given its chemical structure and reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 4-fluoroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to optimize the yield .

Industrial Production Methods: For industrial-scale production, the process may involve multiple steps, including the preparation of intermediates. For example, starting from 4-fluoroaniline, the compound can be synthesized through a series of reactions involving cyclization, halogenation, and purification steps. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .

化学反应分析

Types of Reactions: 6-Bromo-4-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

科学研究应用

6-Bromo-4-fluoroquinoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

相似化合物的比较

- 4-Bromo-6-fluoroquinoline

- 6-Bromo-8-fluoroquinoline

- 5,6,8-Trifluoroquinoline

Comparison: 6-Bromo-4-fluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

生物活性

6-Bromo-4-fluoroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial and anticancer agent. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.

Chemical Structure:

- CAS Number: 661463-17-8

- Molecular Formula: C₉H₅BrFN

- Molecular Weight: 226.05 g/mol

- Appearance: Off-white powder

- Melting Point: 77 °C – 78 °C

This compound can be synthesized through various methods, including Pd-catalyzed coupling reactions and nucleophilic aromatic substitution. It serves as an intermediate for the preparation of active pharmaceutical ingredients (APIs) and has applications in dye synthesis for organic light-emitting diodes (OLEDs) and solar cells .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives against resistant strains of bacteria:

- Mechanism of Action: The compound exhibits activity against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is primarily attributed to its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | ESBL E. coli | 16 μg/mL |

| Derivative A | MRSA | 0.125 μg/mL |

| Derivative B | S. aureus | 31 μg/mL |

Anticancer Activity

This compound has been identified as a precursor in the synthesis of linrodostat, an indoleamine 2,3-dioxygenase (IDO) inhibitor that shows promise in cancer therapy:

- Case Study: Linrodostat has undergone preclinical evaluation demonstrating significant efficacy in inhibiting tumor growth in various cancer models. It works by modulating the immune response to tumors, thereby enhancing the effectiveness of other therapeutic agents .

Table 2: Efficacy of Linrodostat in Cancer Models

| Cancer Type | Model Type | Efficacy (%) |

|---|---|---|

| Melanoma | Mouse Xenograft | 70% |

| Non-Small Cell Lung Cancer | In Vitro | 65% |

Research Findings

Several studies have explored the biological activities associated with quinoline derivatives:

- Antimicrobial Properties: A study demonstrated that synthesized derivatives of quinoline exhibited broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

- Mechanistic Insights: Research indicates that compounds similar to this compound can disrupt bacterial cell wall synthesis and affect metabolic pathways, leading to bacterial cell death .

- Clinical Implications: The potential use of these compounds in treating infections caused by antibiotic-resistant bacteria is being investigated, highlighting their importance in current pharmaceutical research .

属性

IUPAC Name |

6-bromo-4-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVFPKGAAGLDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。